molecular formula C10H12N2O4 B12074249 O2,5'-Anhydrothymidine

O2,5'-Anhydrothymidine

Cat. No.: B12074249
M. Wt: 224.21 g/mol
InChI Key: QJUREIKZSJEEAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O2,5’-Anhydrothymidine typically involves the cyclization of thymidine derivatives under specific conditions. One common method includes the use of strong acids or bases to induce the formation of the anhydro bridge between the oxygen and carbon atoms . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of O2,5’-Anhydrothymidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: O2,5’-Anhydrothymidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert O2,5’-Anhydrothymidine into other nucleoside analogs.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different nucleoside analogs .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: O2,5’-Anhydrothymidine is unique due to its specific anhydro bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thymidine derivatives and contributes to its specific antiviral activity .

Properties

IUPAC Name

11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(13)7(16-8)4-15-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUREIKZSJEEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COC2=NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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